molecular formula C11H23NO3S B12530568 3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid CAS No. 819863-23-5

3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid

Cat. No.: B12530568
CAS No.: 819863-23-5
M. Wt: 249.37 g/mol
InChI Key: ISIMAFLHGCNJJX-JTQLQIEISA-N
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Description

3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is a chemical compound known for its applications in various scientific fields. It is a sulfonic acid derivative with a cyclohexylethyl group attached to an amino propane chain. This compound is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid typically involves the reaction of cyclohexylethylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, substituted amines, and various cyclohexyl-based compounds. These products have significant applications in medicinal chemistry and material science.

Scientific Research Applications

3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to affect various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the cyclohexylethyl group.

    Cyclohexylamine: Shares the cyclohexyl group but differs in its overall structure and properties.

Uniqueness

3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is unique due to the presence of both the cyclohexylethyl group and the sulfonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

819863-23-5

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

3-[[(1S)-1-cyclohexylethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H23NO3S/c1-10(11-6-3-2-4-7-11)12-8-5-9-16(13,14)15/h10-12H,2-9H2,1H3,(H,13,14,15)/t10-/m0/s1

InChI Key

ISIMAFLHGCNJJX-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)NCCCS(=O)(=O)O

Canonical SMILES

CC(C1CCCCC1)NCCCS(=O)(=O)O

Origin of Product

United States

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